N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a methoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then cyclized to produce the pyridopyrimidine core. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzyl halide reacts with the intermediate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridopyrimidine core can be reduced under specific conditions to yield dihydropyridopyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the pyridopyrimidine core can produce dihydropyridopyrimidine derivatives .
Scientific Research Applications
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[4,3-d]pyrimidines: These compounds have a different arrangement of the pyridine and pyrimidine rings but exhibit similar biological activities.
Indole derivatives: Although structurally different, indole derivatives also possess a fused heterocyclic system and exhibit diverse biological activities.
Uniqueness
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-22-15-6-4-3-5-13(15)16(23-2)10-19-17-12-7-8-18-9-14(12)20-11-21-17/h3-9,11,16H,10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYDGYDXBNXZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC2=NC=NC3=C2C=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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